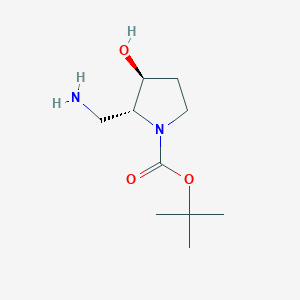
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is an organic compound with the molecular formula C14H20O3. It consists of 20 hydrogen atoms, 14 carbon atoms, and 3 oxygen atoms . This compound is a derivative of phenylacetic acid and is characterized by the presence of ethoxy and dimethyl groups on the phenyl ring.
准备方法
The synthesis of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 2,5-Dimethyl-4-ethoxy-phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield .
化学反应分析
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Grignard Reaction: Reaction with a Grignard reagent can produce tertiary alcohols.
Common reagents used in these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and various Grignard reagents for the formation of tertiary alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester has several applications in scientific research:
作用机制
The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. Additionally, it can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile .
相似化合物的比较
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester: This compound has a similar structure but contains methoxy groups instead of ethoxy groups.
2,5-Dimethyl-4-ethoxy-phenylacetic acid: The parent acid of the ester, which lacks the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications in various fields.
属性
IUPAC Name |
ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQDADPVWLNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)





